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molecular formula C20H14O B1655274 1-Chrysen-6-ylethanone CAS No. 33942-77-7

1-Chrysen-6-ylethanone

Cat. No. B1655274
M. Wt: 270.3 g/mol
InChI Key: BBPSABLIKDZQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810727

Procedure details

Friedel-Crafts reaction of chrysene with AlCl3 /CH3COCl/PhNO2 gave a mixture of 2-, 3-, and 6-acetylchrysenes (285 g, Cambridge Chemical, Inc.). This was stirred and heated in CH2Cl2 (400 mL) and then filtered. The insoluble material, 2-acetylchrysene, was washed copiously with CH2Cl2. The solvent was removed from the filtrate. The resulting solid was dissolved in PhCH3, then the mixture containing the remaining two isomers chromatographed using PhCH3 as eluting solvent on a plug of SiO2 (1 kg). The faster eluting isomer is 6-acetylchrysene while the slower is 3-acetylchrysene. The chromatography gave 132 g of impure 6-acetylchrysene, and 76 g of impure 3-acetylchrysene. These materials were used without further purification. Pure samples of the compounds were obtained by preparative HPLC using PhCH3 as the eluting solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AlCl3 CH3COCl PhNO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-acetylchrysenes
Quantity
285 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:18]2[CH:17]=[CH:16][C:15]3[C:6](=[CH:7][CH:8]=[C:9]4[C:14]=3[CH:13]=[CH:12][CH:11]=[CH:10]4)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[CH3:23][C:24](Cl)=[O:25].C1([N+]([O-])=O)C=CC=CC=1>C(Cl)Cl>[C:24]([C:8]1[CH:7]=[C:6]2[C:15](=[C:14]3[C:9]=1[CH:10]=[CH:11][CH:12]=[CH:13]3)[CH:16]=[CH:17][C:18]1[CH:1]=[CH:2][CH:3]=[CH:4][C:5]2=1)(=[O:25])[CH3:23].[C:24]([C:12]1[CH:11]=[CH:10][C:9]2[CH:8]=[CH:7][C:6]3[C:15]([C:14]=2[CH:13]=1)=[CH:16][CH:17]=[C:18]1[C:5]=3[CH:4]=[CH:3][CH:2]=[CH:1]1)(=[O:25])[CH3:23] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=C4C=CC=CC4=C3C=CC12
Name
AlCl3 CH3COCl PhNO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-].CC(=O)Cl.C1(=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
6-acetylchrysenes
Quantity
285 g
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
This was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The insoluble material, 2-acetylchrysene, was washed copiously with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in PhCH3
ADDITION
Type
ADDITION
Details
the mixture containing the remaining two isomers
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
as eluting solvent on a plug of SiO2 (1 kg)
WASH
Type
WASH
Details
The faster eluting isomer

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C2C=3C=CC=CC3C=CC2=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
Name
Type
product
Smiles
C(C)(=O)C=1C=CC=2C=CC3=C4C=CC=CC4=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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